molecular formula C17H14N4O2 B2673252 4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 478046-66-1

4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Cat. No.: B2673252
CAS No.: 478046-66-1
M. Wt: 306.325
InChI Key: BYUKEYSXWOTNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, pyridinyl, and pyrimidinyl rings attached to a benzenecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide
  • 4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide

Uniqueness

4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-methoxy-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-23-14-6-4-12(5-7-14)17(22)21-15-8-10-19-16(20-15)13-3-2-9-18-11-13/h2-11H,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUKEYSXWOTNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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